molecular formula C8H12N2 B012542 N-Methyl-2-(pyridin-3-YL)ethanamine CAS No. 19690-13-2

N-Methyl-2-(pyridin-3-YL)ethanamine

Cat. No.: B012542
CAS No.: 19690-13-2
M. Wt: 136.19 g/mol
InChI Key: WKRUEUNOCVALAM-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group attached to the nitrogen atom and an ethylamine chain at the 3-position of the pyridine ring

Mechanism of Action

Target of Action

N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, primarily affects the histaminergic system . It acts as a partial agonist of the H1 histamine receptor and as an antagonist of the H3 histamine receptor . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, immune response, and gastric acid secretion .

Mode of Action

Betahistine interacts with its targets (H1 and H3 histamine receptors) by binding to these receptors, thereby modulating their activity . As a partial agonist of the H1 receptor, it enhances the activity of this receptor to a certain extent . On the other hand, as an antagonist of the H3 receptor, it inhibits the activity of this receptor, leading to increased release of histamine and other neurotransmitters .

Biochemical Pathways

The interaction of Betahistine with histamine receptors affects several biochemical pathways. For instance, it can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . This can facilitate vestibular compensation and help in the treatment of conditions like vertigo and Menière’s syndrome .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can also impact its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include increased neuronal excitation in areas like the vestibular nuclei, due to its antagonistic effect on the H3 receptor . This can lead to improved symptoms in conditions like vertigo and Menière’s syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-(pyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-pyridineethanamine in a suitable solvent, such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Slowly add methyl iodide to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-3-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield N-methyl-3-pyridineethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products

    Oxidation: N-methyl-3-pyridinecarboxaldehyde.

    Reduction: N-methyl-3-pyridineethanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-Methyl-2-(pyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(pyridin-2-yl)ethanamine
  • N-Methyl-2-(pyridin-4-yl)ethanamine
  • N-Methyl-3-pyridinecarboxamide

Uniqueness

N-Methyl-2-(pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.

Properties

IUPAC Name

N-methyl-2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRUEUNOCVALAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408909
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19690-13-2
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 32.6 g of 40% aqueous methylamine solution was added 7.48 g (0.042 mole) of 2-(3-pyridyl)ethyl chloride hydrochloride in small portions with stirring. The mixture was transfered to a stainless steel reaction column and heated at an external temperature of 80° C. for 4 hours. After cooling, 3.36 g of NaOH was added with ice-cooling and stirring and the mixture was saturated with sodium chloride and extracted with CH2Cl2. The extract was dried over MgSO4 and the CH2Cl2 was distilled off to give 6.32 g of the title compound in crude form as a yellow oil.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
3.36 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of benzyl-methyl-(2-pyridine-3-yl-ethyl-)amine (4.3 g) in methanol was added 10% palladium-carbon, and was stirred at 50° C. under hydrogen atmosphere for 1 hour. After filtrating with Celite, the filtrate was concentrated, and the title compound (2.39 g) was obtained as a colorless oily matter.
Name
benzyl-methyl-(2-pyridine-3-yl-ethyl-)amine
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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